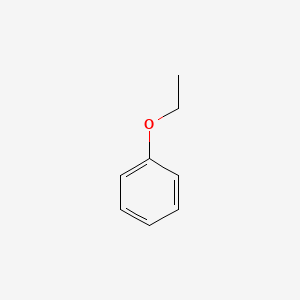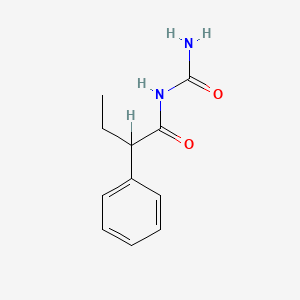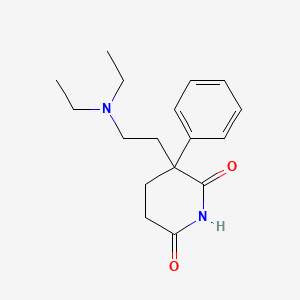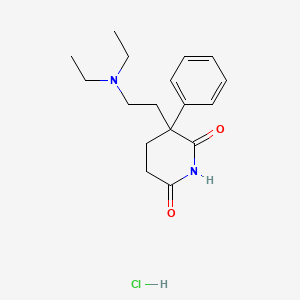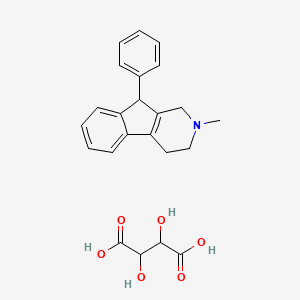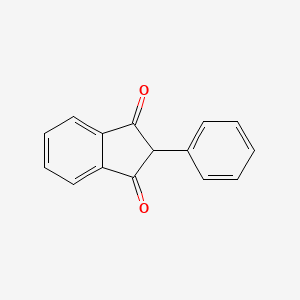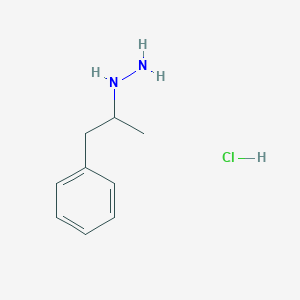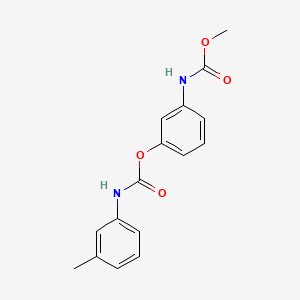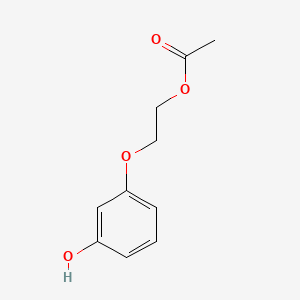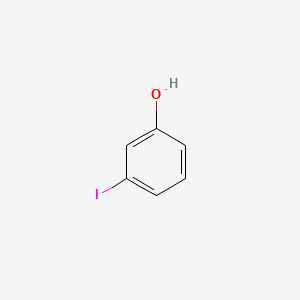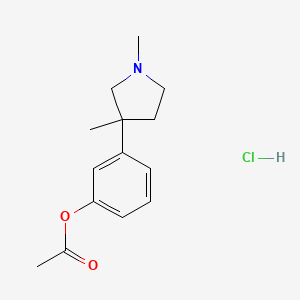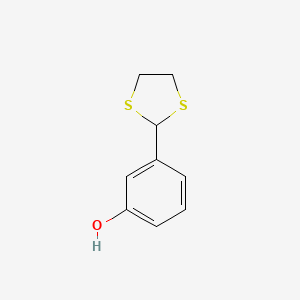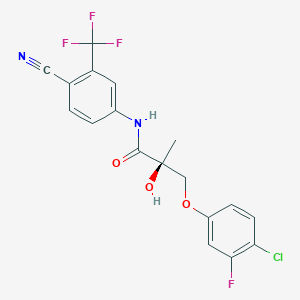
S-23
描述
S-23,也称为(S)-3-(4-氯-3-氟苯氧基)-N-(4-氰基-3-(三氟甲基)苯基)-2-羟基-2-甲基丙酰胺,是一种选择性雄激素受体调节剂(SARM)。它由GTX公司开发,作为一种潜在的男性激素避孕药。该化合物与雄激素受体具有高亲和力,表现出合成代谢和雄激素效应 .
科学研究应用
S-23具有多种科学研究应用,包括:
化学: this compound用作涉及选择性雄激素受体调节剂研究的参考化合物。
生物学: this compound被研究用于其对动物模型肌肉质量和脂肪减少的影响。
医学: 由于this compound具有抑制精子生成的能力,因此正在被研究作为一种潜在的男性激素避孕药。
作用机制
S-23通过与雄激素受体结合发挥其作用,雄激素受体是介导睾酮等雄激素作用的蛋白质。结合后,this compound激活这些受体,导致蛋白质合成增加和肌肉生长。它还增加了骨矿物质密度和性欲。所涉及的分子靶点和途径包括雄激素受体信号通路 .
生化分析
Biochemical Properties
S-23 binds to selective androgen receptors in the body . Once these receptors have been bound, they release a signal to the body that will result in more stimulation and thus, growth .
Cellular Effects
This compound has been shown to aid in muscle gain but also fat loss . It influences cell function by binding to androgen receptors, stimulating changes similar to that caused by testosterone . These changes include but are not limited to hypertrophy of muscle cells, bone density increase, and perhaps even fat loss .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its selective binding to androgen receptors . This binding stimulates changes at the molecular level, including hypertrophy of muscle cells, bone density increase, and potentially fat loss .
Temporal Effects in Laboratory Settings
It is known that this compound has a high bioavailability , suggesting that it may have a stable and long-lasting effect on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It is known that this compound binds to androgen receptors, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Due to its high bioavailability , it is likely that this compound can be effectively transported and distributed within the body.
Subcellular Localization
Given its mechanism of action through binding to androgen receptors , it is likely that this compound is localized to the cell membrane where these receptors are typically found.
准备方法
S-23的合成涉及多个步骤,从制备中间体开始。合成路线通常包括以下步骤:
形成苯氧基中间体: 这涉及将4-氯-3-氟苯酚与合适的试剂反应以形成苯氧基中间体。
形成氰基中间体: 这涉及将4-氰基-3-(三氟甲基)苯胺与合适的试剂反应以形成氰基中间体。
This compound的工业生产方法可能会涉及优化这些合成路线,以确保高产率和纯度,以及成本效益。
化学反应分析
S-23经历各种化学反应,包括:
氧化: this compound可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以在this compound上进行还原反应以产生还原衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及用于取代反应的各种亲核试剂。这些反应形成的主要产物取决于所用试剂和特定条件。
相似化合物的比较
S-23通常与其他选择性雄激素受体调节剂进行比较,例如:
安达瑞(S-4): 与this compound类似,安达瑞与雄激素受体结合,但亲和力较低。
奥司他林(MK-2866): 奥司他林是另一种用于肌肉萎缩和骨质疏松症的SARM,但与this compound相比具有不同的结合特征。
利加隆(LGD-4033): 利加隆以其强烈的合成代谢作用而闻名,但在其化学结构和结合亲和力方面有所不同
This compound由于其与雄激素受体的结合亲和力高以及其作为男性避孕药的潜在用途而独一无二,这使其与其他SARM区别开来。
属性
IUPAC Name |
3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF4N2O3/c1-17(27,9-28-12-4-5-14(19)15(20)7-12)16(26)25-11-3-2-10(8-24)13(6-11)18(21,22)23/h2-7,27H,9H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFVOEAXHZGTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-23 interact with the androgen receptor?
A1: this compound binds to the androgen receptor (AR) as a full agonist [1]. This means it activates the AR, leading to downstream effects similar to those of endogenous androgens like testosterone.
Q2: What are the downstream effects of this compound binding to the AR?
A2: this compound demonstrates tissue-selective effects. In preclinical studies using rats, this compound demonstrated suppression of LH and FSH levels, ultimately leading to suppression of prostate size while increasing the size of the levator ani muscle [1]. In combination with estradiol benzoate (EB), this compound showed suppression of spermatogenesis, suggesting potential for hormonal male contraception [1].
Q3: Does this compound affect bone and body composition?
A3: In preclinical studies in rats, this compound has been shown to increase bone mineral density and lean mass while reducing fat mass in a dose-dependent manner [1].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H15ClF4N2O3, and its molecular weight is 430.77 g/mol.
Q5: Is there information available on the material compatibility and stability of this compound under various conditions?
A5: Currently, there is limited publicly available research specifically addressing the material compatibility and stability of this compound under diverse conditions. Further research is needed to evaluate these aspects thoroughly.
Q6: How do structural modifications of this compound affect its activity and potency?
A6: While specific SAR studies for this compound are limited in the provided research, it is known that structural modifications in arylpropionamide-based SARMs can significantly impact their activity, potency, and selectivity [4, 9].
Q7: What is known about the pharmacokinetics of this compound?
A7: Research indicates that this compound is metabolized through various pathways including hydrolysis, hydroxylation, glucuronidation, and sulfation [3, 4]. In a study involving horses, this compound and its metabolites were detected in urine for up to 6 days post-administration, with the sulfate conjugate having the longest detection window. In plasma, this compound itself was detectable for up to 13 days [3]. Canine studies also confirm the presence of this compound glucuronide and a B-ring-depleted metabolite (M3) in urine samples following oral administration [4].
Q8: Has this compound been tested in any animal models?
A8: Yes, this compound has been tested in preclinical studies using rat models for male contraception [1] and in horses for metabolic studies [3]. It has also been administered to dogs to investigate its metabolic profile [4].
Q9: Is there any information on the toxicity profile of this compound?
A9: While the provided research does not offer detailed toxicity data on this compound, it's crucial to acknowledge that all SARMs, including this compound, have potential for adverse effects. Further research is necessary to fully elucidate the safety profile of this compound.
Q10: What analytical methods have been used to characterize and quantify this compound and its metabolites?
A10: The research highlights the use of ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) for identifying and quantifying this compound and its metabolites in various biological matrices [3, 4].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


